molecular formula C15H20N2 B11415216 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-benzimidazole

1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11415216
M. Wt: 228.33 g/mol
InChI Key: ROHWRTSZRCYCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylprop-2-en-1-yl bromide and 2-methylpropylamine.

    Formation of Intermediate: The first step involves the reaction of 2-methylprop-2-en-1-yl bromide with 2-methylpropylamine under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzodiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Material Science: It can be used in the development of advanced materials such as polymers, dyes, and sensors.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole: The parent compound of the benzodiazole family.

    2-methyl-1H-1,3-benzodiazole: A methyl-substituted derivative with similar properties.

    1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: A structurally related compound with a different substitution pattern.

Uniqueness

1-(2-methylprop-2-en-1-yl)-2-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C15H20N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11H,3,9-10H2,1-2,4H3

InChI Key

ROHWRTSZRCYCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=C)C

Origin of Product

United States

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